2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid
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Overview
Description
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a chlorophenoxy group and a dimethylamino group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones, specifically auxins. It binds to auxin receptors in plants, disrupting normal growth and development processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
Mecoprop: A related compound with a similar mechanism of action but different structural features.
Uniqueness
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid is unique due to the presence of the dimethylamino group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This structural feature also influences its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIJOCNWGAODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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